![molecular formula C13H11NO5 B569648 Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- CAS No. 876903-48-9](/img/structure/B569648.png)
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-
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Overview
Description
This compound is a derivative of benzoic acid, which is characterized by the presence of a pyrrole ring and a formyl group . The molecular formula of this compound is C13H11NO5 .
Synthesis Analysis
The synthesis of such compounds often involves the use of furandicarboxylic acid as a precursor . The substitution of the benzoic acid moiety at the 5-position by an electron-donating group such as NH2 can increase the affinity towards certain receptors .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains a formyl group and a hydroxymethyl group attached to the pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrole ring and the formyl group . The substitution of the benzoic acid moiety at the 5-position can lead to different reaction outcomes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.23 . It has a melting point of >270°C (dec.) and a boiling point of 559.9±50.0 °C (Predicted). It has a density of 1.43±0.1 g/cm3 (Predicted) and is slightly soluble in DMSO and methanol .Scientific Research Applications
Synthesis of Other Compounds
This compound is used as a starting material in the synthesis of 2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone . The synthetic route involves the Clauson-Kaas reaction, Vilsmeier reaction, and transesterification .
Flavor and Aroma Improvement
It has been isolated from flue-cured tobacco and used to improve its flavor and aroma .
Anti-inflammatory and Pain-relieving Activity
The compound was isolated from mature fruits of Capparis spinosa, whose extract showed anti-inflammatory and pain-relieving activity .
Reducing Ability for Metal Ions
Bearing a formyl group side chain, γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid has a potential reducing ability for metal ions .
Biological Activities
2-Formylpyrroles are ubiquitous in nature, arising from the non-enzymatic Maillard reactions of amines and sugars. These Maillard products display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative and antioxidant effects .
Research on Non-enzymatic Origin
2-Formylpyrroles are often confused for secondary metabolites. They arise from the non-enzymatic Maillard reactions of amines and sugars . This compound provides a valuable research tool for studying these reactions.
Mechanism of Action
Target of Action
It is known that similar compounds have shown bioactivity, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Mode of Action
It is suggested that the 5-hydroxymethyl moiety plays a significant role in its bioactivity, as larger substitutions at this position correspond with decreased activity .
Biochemical Pathways
Similar compounds are known to arise from the non-enzymatic maillard reactions of amines and sugars .
Result of Action
Similar compounds have shown interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. This could be achieved through the design and synthesis of bioactive heterocycles, physicochemical interactions, and the development of nano/microparticulates and topical formulations .
properties
IUPAC Name |
5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRLABGWNUXQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40826286 |
Source
|
Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- | |
CAS RN |
876903-48-9 |
Source
|
Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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